molecular formula C11H12O B3075957 5-Ethynyl-2-methoxy-1,3-dimethylbenzene CAS No. 1037717-62-6

5-Ethynyl-2-methoxy-1,3-dimethylbenzene

Cat. No.: B3075957
CAS No.: 1037717-62-6
M. Wt: 160.21 g/mol
InChI Key: YIMGQCIRCMPNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C11H12O It is a derivative of benzene, featuring an ethynyl group, a methoxy group, and two methyl groups attached to the benzene ring

Properties

IUPAC Name

5-ethynyl-2-methoxy-1,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-5-10-6-8(2)11(12-4)9(3)7-10/h1,6-7H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGQCIRCMPNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-1,3-dimethylbenzene.

    Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent, such as ethynyl bromide, under basic conditions. This step may require a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-2-methoxy-1,3-dimethylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the ethynyl group, converting it into an ethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 5-ethyl-2-methoxy-1,3-dimethylbenzene.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Ethynyl-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

    2-Methoxy-1,3-dimethylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-Ethynyl-1,3-dimethylbenzene: Lacks the methoxy group, which affects its solubility and reactivity.

    5-Ethynyl-2-methylbenzene: Lacks one of the methyl groups, altering its steric and electronic properties.

Biological Activity

5-Ethynyl-2-methoxy-1,3-dimethylbenzene, also known as a derivative of ethynyl-substituted aromatic compounds, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Ethynyl-2-methoxy-1,3-dimethylbenzene has the molecular formula C12H12OC_{12}H_{12}O and features an ethynyl group (-C≡CH) attached to a methoxy-substituted aromatic ring. The presence of multiple substituents influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 5-Ethynyl-2-methoxy-1,3-dimethylbenzene exhibit significant antimicrobial activity. For instance, studies have shown that ethynyl-substituted aromatic compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene has been explored in various studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

The biological activity of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene can be attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Receptor Binding : The compound may act as a ligand for certain receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes critical for cancer cell proliferation or microbial survival.
  • Oxidative Stress Modulation : By influencing oxidative stress pathways, it may enhance cellular apoptosis in tumor cells while protecting normal cells.

Study 1: Antimicrobial Efficacy

A study conducted on various ethynyl-substituted compounds demonstrated that 5-Ethynyl-2-methoxy-1,3-dimethylbenzene exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This suggests a strong potential for development into antimicrobial agents .

Study 2: Anticancer Effects

In a comparative analysis of several derivatives, 5-Ethynyl-2-methoxy-1,3-dimethylbenzene was shown to reduce cell viability in MCF-7 cells by approximately 70% at a concentration of 25 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through the upregulation of pro-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Mechanism of Action
AntimicrobialE. coli50Cell wall synthesis disruption
AnticancerMCF-725Apoptosis induction via caspases
AnticancerHeLa30Pro-apoptotic protein upregulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-2-methoxy-1,3-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
5-Ethynyl-2-methoxy-1,3-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.